Methyl 2,6-dichloro-5-fluoro-4-methylnicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,6-dichloro-5-fluoro-4-methylnicotinate is a chemical compound that belongs to the class of nicotinates. It is characterized by the presence of chlorine, fluorine, and methyl groups attached to a nicotinic acid ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,6-dichloro-5-fluoro-4-methylnicotinate typically involves the esterification of the corresponding nicotinic acid derivative. One common method includes the reaction of 2,6-dichloro-5-fluoro-4-methylnicotinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction proceeds through the formation of an ester linkage, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6-dichloro-5-fluoro-4-methylnicotinate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling: Palladium catalysts and boron reagents for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Methyl 2,6-dichloro-5-fluoro-4-methylnicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 2,6-dichloro-5-fluoro-4-methylnicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,4-dichloro-5-fluorobenzoate
- Ethyl 2,6-dichloro-5-fluoro-4-methylnicotinate
- Methyl nicotinate
Uniqueness
Methyl 2,6-dichloro-5-fluoro-4-methylnicotinate is unique due to the specific arrangement of chlorine, fluorine, and methyl groups on the nicotinate structure. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications .
Properties
Molecular Formula |
C8H6Cl2FNO2 |
---|---|
Molecular Weight |
238.04 g/mol |
IUPAC Name |
methyl 2,6-dichloro-5-fluoro-4-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C8H6Cl2FNO2/c1-3-4(8(13)14-2)6(9)12-7(10)5(3)11/h1-2H3 |
InChI Key |
CQNZEMNHUKNTQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=C1F)Cl)Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.